molecular formula C18H20BNO2 B11841280 (4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid

(4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid

Cat. No.: B11841280
M. Wt: 293.2 g/mol
InChI Key: UTSDCMUOJRPRPC-GGWOSOGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a conjugated system of dimethylamino-substituted phenyl and butadiene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the butadiene unit: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the butadiene system.

    Attachment of the dimethylamino group: The dimethylamino group can be introduced via a nucleophilic substitution reaction.

    Introduction of the boronic acid group: This is often done through a borylation reaction, where a boron-containing reagent such as bis(pinacolato)diboron reacts with the aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the double bonds in the butadiene system, converting them into single bonds.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: The Suzuki-Miyaura reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the coupling partner.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Saturated derivatives of the butadiene system.

    Substitution: Various biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, (4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science.

Biology and Medicine

The compound’s derivatives have potential applications in biological imaging and as fluorescent probes due to their conjugated systems, which can absorb and emit light at specific wavelengths. Additionally, the compound’s ability to form stable complexes with biomolecules makes it useful in the development of diagnostic tools.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its role in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic components is particularly noteworthy.

Mechanism of Action

The mechanism by which (4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid exerts its effects involves the formation of stable complexes with other molecules through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and diagnostic applications. The conjugated system allows for efficient electron transfer, which is crucial in its role in optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-1-methylpyridinium p-chlorobenzenesulfonate: This compound features a similar conjugated system but with a pyridinium group, which can affect its electronic properties and solubility.

    4-(Diphenylamino)phenylboronic acid pinacol ester: This compound has a similar boronic acid group but with a different aryl substituent, which can influence its reactivity and applications.

Uniqueness

(4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid is unique due to its combination of a conjugated system with a boronic acid group, allowing it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes and undergo efficient electron transfer makes it particularly valuable in both research and industrial settings.

Properties

Molecular Formula

C18H20BNO2

Molecular Weight

293.2 g/mol

IUPAC Name

[4-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]phenyl]boronic acid

InChI

InChI=1S/C18H20BNO2/c1-20(2)18-13-9-16(10-14-18)6-4-3-5-15-7-11-17(12-8-15)19(21)22/h3-14,21-22H,1-2H3/b5-3+,6-4+

InChI Key

UTSDCMUOJRPRPC-GGWOSOGESA-N

Isomeric SMILES

B(C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)N(C)C)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.